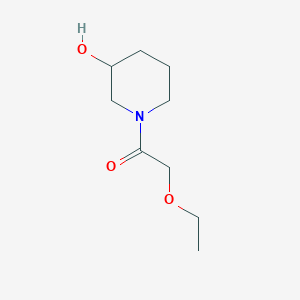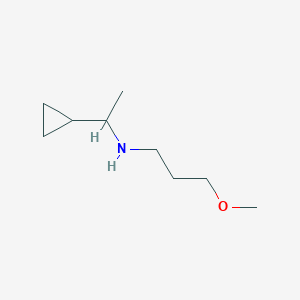![molecular formula C10H14N2O B1462153 N-methyl-2-[(2-methylphenyl)amino]acetamide CAS No. 1021236-82-7](/img/structure/B1462153.png)
N-methyl-2-[(2-methylphenyl)amino]acetamide
Übersicht
Beschreibung
“N-methyl-2-[(2-methylphenyl)amino]acetamide” is an organic compound with potential applications in various fields of research and industry. It has a molecular weight of 178.23 g/mol .
Synthesis Analysis
The synthesis of “N-methyl-2-[(2-methylphenyl)amino]acetamide” and similar compounds has been reported in the literature. For instance, substituted acetamide derivatives have been synthesized and evaluated for their ability to inhibit butyrylcholinesterase . Another study reported the synthesis of N-methylacetamide derivatives .Molecular Structure Analysis
The molecular structure of “N-methyl-2-[(2-methylphenyl)amino]acetamide” consists of a benzene ring attached to an acetamide group. The N atom and the methyl group are almost coplanar with the benzene ring .Physical And Chemical Properties Analysis
“N-methyl-2-[(2-methylphenyl)amino]acetamide” is a powder at room temperature . It has a molecular weight of 163.22 g/mol .Wissenschaftliche Forschungsanwendungen
Biological and Environmental Effects of Acetamide Derivatives
Acetamide derivatives, including N-methylacetamide (MMAC) and others, have continued commercial importance with considerable information generated over the years about their biological consequences of exposure. A review in "Critical Reviews in Toxicology" provides an update on the toxicology of acetamide derivatives, reflecting their varied biological responses and environmental toxicology that has expanded knowledge significantly (Kennedy, 2001).
Advanced Oxidation Processes for Environmental Detoxification
Advanced Oxidation Processes (AOPs) have been used to treat contaminants such as acetaminophen from aqueous mediums, leading to various by-products. Research indicates that some acetaminophen by-products, including acetamide, show potential environmental and human health risks, underscoring the importance of effective degradation pathways and treatment methods to mitigate these effects (Qutob et al., 2022).
Pharmacological and Toxicological Profiles
The pharmacology and toxicology of non-fentanyl novel synthetic opioid receptor agonists, including certain acetamides, have been reviewed, illustrating the complexities of their effects and the need for careful monitoring and research due to their potential for abuse and toxicological impact (Sharma et al., 2018).
Antidepressant Mechanisms and Potential
Compounds interacting with NMDA receptors, like N-acetylcysteine (NAC), show promising results in the treatment of psychiatric disorders, indicating that similar acetamide derivatives might have potential applications in developing novel therapeutic strategies (Dean et al., 2011).
Toxicological Evaluation of Structural Analogues
The toxicological evaluation of thiophene analogues of known carcinogens has provided insights into the potential carcinogenicity of structurally related compounds, including various acetamides, highlighting the importance of in vitro and in vivo studies to assess the safety of chemical substances (Ashby et al., 1978).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-methyl-2-(2-methylanilino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-5-3-4-6-9(8)12-7-10(13)11-2/h3-6,12H,7H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAJVGGWNSAVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[(2-methylphenyl)amino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoro-2-[methyl(2-methylbutyl)amino]benzaldehyde](/img/structure/B1462071.png)



![8-Methyl-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B1462077.png)


![(1-Cyclopropylethyl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1462081.png)



amine](/img/structure/B1462091.png)

